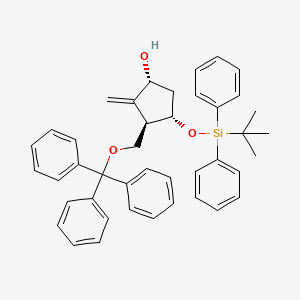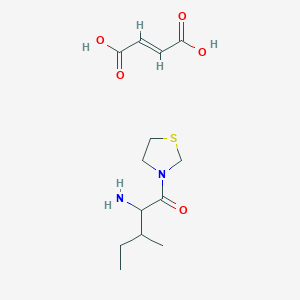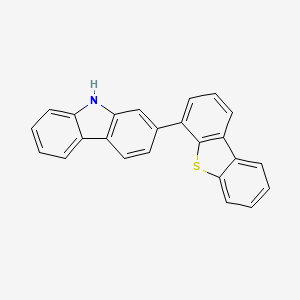
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde is an organic compound with the molecular formula C15H12F2O and a molecular weight of 246.26 g/mol It is characterized by the presence of a benzaldehyde group substituted with a 2,5-difluorophenyl ethyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde typically involves the reaction of 2,5-difluorophenyl ethyl bromide with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(1-(2,5-Difluorophenyl)ethyl)benzoic acid.
Reduction: 4-(1-(2,5-Difluorophenyl)ethyl)benzyl alcohol.
Substitution: 4-(1-(2,5-Difluorophenyl)ethyl)-2-nitrobenzaldehyde (nitration product).
Applications De Recherche Scientifique
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological processes, such as enzyme inhibition or activation, and the alteration of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde
- 4-(1-(3,5-Difluorophenyl)ethyl)benzaldehyde
- 4-(1-(2,6-Difluorophenyl)ethyl)benzaldehyde
Uniqueness
4-(1-(2,5-Difluorophenyl)ethyl)benzaldehyde is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. Compared to its analogs, the 2,5-difluoro substitution pattern may confer distinct electronic and steric properties, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C15H12F2O |
|---|---|
Poids moléculaire |
246.25 g/mol |
Nom IUPAC |
4-[1-(2,5-difluorophenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H12F2O/c1-10(12-4-2-11(9-18)3-5-12)14-8-13(16)6-7-15(14)17/h2-10H,1H3 |
Clé InChI |
LFKYAQADFJJHJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)C=O)C2=C(C=CC(=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-3,5-dimethylpyridin-4-olate](/img/structure/B12337588.png)
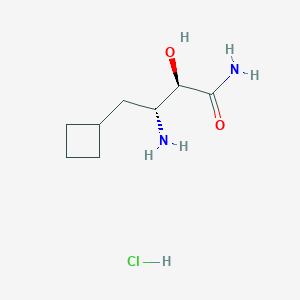
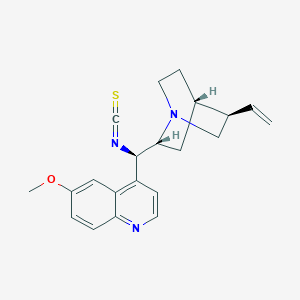
![oxovanadium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12337598.png)
![Ethyl 2-(4'-(3-methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B12337599.png)
![Ethyl 2-{4-[(5-iodopyridin-2-yl)oxy]phenoxy}propanoate](/img/structure/B12337604.png)

![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-5-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B12337615.png)
